Product packaging for Codamine(Cat. No.:CAS No. 21040-59-5)

Codamine

Cat. No.: B1259167
CAS No.: 21040-59-5
M. Wt: 343.4 g/mol
InChI Key: OKORHWXYDBSYNO-INIZCTEOSA-N
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Description

Codamine is a tetrahydroisoquinoline alkaloid with the molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . As a naturally occurring compound, it is of significant interest in phytochemistry and natural product research. While detailed pharmacological data and specific mechanisms of action for this compound are not fully elucidated in the available scientific literature, its structural relationship to other opium poppy-derived alkaloids makes it a valuable compound for biochemical studies . Researchers utilize this compound as a reference standard in chromatographic analysis and spectroscopic identification. It also serves as a key intermediate in the investigation of biosynthetic pathways within the Papaver somniferum plant. The compound provides a crucial building block for exploring structure-activity relationships among isoquinoline alkaloids and their potential interactions with biological systems. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with their institution's safety protocols for bioactive natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B1259167 Codamine CAS No. 21040-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21040-59-5

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1

InChI Key

OKORHWXYDBSYNO-INIZCTEOSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC

Other CAS No.

21040-59-5

Origin of Product

United States

Synthetic Methodologies for Codamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of codamine (I) reveals several key disconnections that simplify the target molecule into more readily available starting materials. The core structure of this compound, a tetrahydroisoquinoline ring with a substituted benzyl (B1604629) group at the C1 position, suggests a few primary strategic bond cleavages.

One common approach involves the disconnection of the C1-benzyl bond (C1-Cα bond), leading to a substituted tetrahydroisoquinoline precursor and a substituted toluene derivative. This is a logical step as numerous methods exist for the formation of such carbon-carbon bonds.

Another key disconnection strategy targets the isoquinoline (B145761) ring itself. The bond between the nitrogen (N2) and the adjacent carbon (C1), and the bond between C4 and the aromatic ring (C4-C4a) are often targeted. This approach is the basis for well-established synthetic methods for constructing the tetrahydroisoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions utilize simpler, acyclic precursors, a substituted phenethylamine and a carbonyl compound or its equivalent, to build the heterocyclic ring system.

A retrosynthetic approach based on the Bischler-Napieralski reaction, for instance, would disconnect the N2-C1 and C3-C4 bonds of the dihydroisoquinoline precursor, which can then be reduced to the tetrahydroisoquinoline. This leads back to a β-phenylethylamide, which in turn can be disconnected into a phenethylamine and a phenylacetic acid derivative.

The choice of disconnection strategy often depends on the desired substitution pattern on both the isoquinoline and the benzyl moieties, as well as the availability of the starting materials and the desired stereochemical outcome.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through various routes, each with its own set of key reactions and strategies for controlling stereochemistry.

Key Step Reactions and Stereocontrol Strategies

One of the foundational methods for the synthesis of the this compound skeleton is the Bischler-Napieralski reaction . This involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3) to form a 3,4-dihydroisoquinoline. This intermediate is then reduced, typically with sodium borohydride (NaBH4), to the corresponding tetrahydroisoquinoline. The final step is the introduction of the N-methyl group, often via an Eschweiler-Clarke reaction.

The Pictet-Spengler reaction offers an alternative route to the tetrahydroisoquinoline core. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The choice of the aldehyde component is crucial as it introduces the substituent at the C1 position.

A modified synthesis of this compound has been reported utilizing the Eschweiler-Clarke reaction conditions . This suggests a reductive amination strategy where a precursor amine is methylated in the presence of formaldehyde and formic acid.

Stereocontrol in this compound synthesis is a critical aspect, as the molecule possesses a stereocenter at the C1 position. Early syntheses often resulted in a racemic mixture of (±)-codamine. To achieve stereoselectivity, chiral auxiliaries can be employed on the nitrogen atom of the phenethylamine precursor to direct the cyclization in a stereoselective manner. Another approach involves the resolution of a racemic intermediate, such as O-benzoyl-(±)-codamine, to separate the desired enantiomer.

Comparison of Synthetic Routes and Yields

For instance, a Chinese patent describes a method for synthesizing this compound, highlighting a specific pathway. However, direct comparison of its yield and efficiency with other published methods is challenging without access to detailed experimental data from various sources. The classical Bischler-Napieralski and Pictet-Spengler routes, while foundational, may have limitations in terms of yields and the need for harsh reaction conditions.

Synthetic Route Key Reaction(s) Stereocontrol Reported Yields
Bischler-Napieralski basedCyclization of a β-phenylethylamide, ReductionOften racemic; resolution or chiral auxiliaries requiredVariable
Pictet-Spengler basedCondensation of a β-phenylethylamine and aldehyde, CyclizationCan be stereoselective depending on chiral catalysts or auxiliariesVariable
Modified Eschweiler-ClarkeReductive aminationDependent on the stereochemistry of the precursorNot specified in available literature

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to synthesize specific enantiomers of this compound is crucial for understanding their differential biological activities. One key strategy involves the use of a chiral auxiliary . This approach typically involves attaching a chiral molecule to the nitrogen of the phenethylamine starting material. This auxiliary then directs the stereochemical outcome of the key bond-forming reactions, such as the cyclization step, leading to the preferential formation of one enantiomer. After the desired stereocenter is set, the auxiliary is removed.

Another important technique is the resolution of racemic mixtures . This can be achieved by reacting the racemic this compound or a suitable intermediate with a chiral resolving agent to form diastereomeric salts. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. Following separation, the pure enantiomer of this compound can be recovered. An example of this is the resolution of O-benzoyl-(±)-codamine.

Development of Novel Synthetic Pathways

Research in the field of alkaloid synthesis is continuously focused on developing novel and more efficient pathways. While specific, groundbreaking novel pathways solely for this compound are not extensively documented in publicly available literature, general advancements in the synthesis of benzylisoquinoline alkaloids are relevant. These advancements often focus on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions, avoiding the need for stoichiometric chiral auxiliaries.

C-H Activation Strategies: Directly functionalizing C-H bonds to form the key carbon-carbon and carbon-nitrogen bonds, which can shorten synthetic sequences and improve atom economy.

Flow Chemistry: Utilizing microreactors to improve reaction efficiency, safety, and scalability.

These modern synthetic strategies hold the potential for developing more streamlined and efficient syntheses of this compound and its analogs in the future.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance. While specific studies detailing a "green" synthesis of this compound are scarce, the broader field of benzylisoquinoline alkaloid synthesis is seeing a shift towards more sustainable practices. Key principles of green chemistry that could be applied to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents (including biocatalysts) over stoichiometric ones to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

A patent related to the synthesis of berbine derivatives, a class of compounds structurally related to this compound, mentions the use of "Green Chemistry," suggesting an awareness and movement towards more sustainable practices in the broader field of isoquinoline alkaloid synthesis.

Advanced Structural Characterization and Stereochemical Analysis of Codamine

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for determining the complete carbon-hydrogen framework and the relative positions of substituents. Common 1D NMR techniques include proton (¹H) NMR and carbon-13 (¹³C) NMR, which provide insights into the number and types of hydrogen and carbon atoms, respectively, along with their electronic environments. researchgate.netslideshare.netsavemyexams.com Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing direct and long-range correlations between protons and carbons, thereby mapping out the entire molecular structure. uci.edu While specific detailed NMR data for Codamine are not readily available in the provided search results, the structural elucidation of related alkaloids often employs these techniques to determine their structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present within the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths, which corresponds to molecular vibrations. researchgate.netslideshare.netsavemyexams.com For instance, the presence of hydroxyl, methoxy (B1213986), and aromatic groups in this compound would be indicated by distinct absorption bands in its IR spectrum.

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), provides precise molecular weight information, which is essential for confirming the molecular formula of this compound (C20H25NO4). preprints.org Fragmentation patterns observed in MS experiments can also offer clues about the substructures within the molecule. researchgate.netslideshare.net

Chiroptical Properties and Absolute Configuration Assignment

This compound is known to exist as the (S)-enantiomer, specifically referred to as the 1S enantiomer, indicating its defined absolute configuration. preprints.org The assignment of absolute configuration for chiral molecules like this compound is a critical aspect of structural characterization, as enantiomers can exhibit different biological activities.

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): Optical rotation measures the angle by which a chiral substance rotates the plane of plane-polarized light. researchgate.net Optical Rotatory Dispersion (ORD) involves measuring this rotation across a range of wavelengths, providing a curve that is characteristic of the chiral molecule and its conformation. researchgate.netmgcub.ac.in

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD or CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmgcub.ac.inspectroscopyeurope.com The resulting CD spectrum, characterized by positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure and absolute configuration. mgcub.ac.inspectroscopyeurope.com Vibrational Circular Dichroism (VCD) extends this principle to the infrared region, offering a richer spectral fingerprint for absolute configuration determination, even for molecules lacking UV chromophores. spectroscopyeurope.com

X-ray Anomalous Dispersion: For compounds that can form suitable crystals, X-ray crystallography utilizing anomalous dispersion (also known as anomalous scattering) can directly determine the absolute configuration without requiring a heavy atom, although the presence of a heavy atom can enhance the effect. spectroscopyeurope.com

Computational Methods: Computational approaches, particularly time-dependent Density Functional Theory (TDDFT), are increasingly used to calculate theoretical OR and ECD spectra. researchgate.netnih.gov By comparing these calculated spectra with experimental data, the absolute configuration of a chiral molecule can be reliably assigned. nih.govrsc.org While this compound's (S) configuration is established, the specific experimental chiroptical data (e.g., optical rotation value, CD spectrum) and the precise method used for its determination are not detailed in the available search results.

Computational Approaches to Conformational and Electronic Structure

Computational chemistry plays a significant role in complementing experimental studies by providing insights into the conformational landscape, electronic structure, and reactivity of molecules.

Density Functional Theory (DFT): DFT methods are widely used for geometry optimization, calculating electronic properties, and understanding the potential energy surface of molecules. researchgate.netnih.govlongdom.orgnih.gov These calculations can predict stable conformations, bond lengths, bond angles, and vibrational frequencies. researchgate.netlongdom.org

Conformational Analysis: For flexible molecules like this compound, conformational analysis aims to identify all possible low-energy three-dimensional arrangements (conformers) and their relative stabilities. researchgate.netnih.govlongdom.orgtaltech.ee This is crucial because the biological activity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation. Computational methods can explore the conformational space by rotating around rotatable bonds and performing energy calculations for various geometries. taltech.ee

Electronic Structure Calculations: Beyond geometry, computational methods can provide details about the electronic structure, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors (e.g., chemical hardness, electrophilicity). researchgate.net These insights are valuable for understanding chemical behavior and potential interactions.

While general principles and applications of computational chemistry to complex molecules are well-established, specific computational studies focusing on the conformational or electronic structure of this compound are not detailed in the available search results. researchgate.netnih.govlongdom.orgnih.govtaltech.ee

Lack of Sufficient Scientific Data Precludes In-Depth Pharmacological Article on this compound

Despite being a recognized benzylisoquinoline alkaloid found in nature, a comprehensive review of available scientific literature reveals a significant lack of detailed pharmacological and biological research on the chemical compound this compound. Consequently, the creation of a thorough and scientifically accurate article adhering to a detailed research outline is not feasible at this time.

This compound, with the IUPAC name (S)-1-((3,4-Dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6-methoxy-2-methylisoquinolin-7-ol, is chemically distinct from the more extensively studied phenanthrene (B1679779) alkaloid, Codeine. While this compound has been identified as a natural constituent of the opium poppy and is noted in some databases as a discontinued (B1498344) drug, specific public-domain research into its pharmacological actions is sparse.

An extensive search for scholarly articles and preclinical data yielded no specific studies that would provide the necessary information for the requested sections on pharmacological and biological research. The required in-depth topics include:

In Vitro Pharmacological Investigations: There is no available data on receptor binding and ligand profiling studies that would detail this compound's affinity (e.g., Kᵢ values) for specific biological targets. Furthermore, literature on its potential for enzyme modulation and the kinetics of such interactions (e.g., IC₅₀, Kₘ, Vₘₐₓ) could not be located. Investigations into its cellular mechanisms in relevant biological models are also absent from the available scientific record.

In Vivo Preclinical Efficacy Studies: While there is an anecdotal suggestion that this compound may increase blood flow to the brain, no specific preclinical studies in animal models to confirm or characterize this effect on cerebral vasculature were found. Similarly, there is a lack of research on its neuropharmacological efficacy in cognitive and behavioral animal models.

Without access to primary research data from such studies, it is impossible to generate the detailed findings and data tables required for a professional and authoritative article as specified. The general pharmacology of the broader class of benzylisoquinoline alkaloids, some of which are known to have vasodilatory properties, cannot be specifically and accurately attributed to this compound without direct evidence.

Therefore, due to the absence of specific scientific research on this compound's pharmacology and biology, the subject cannot be elaborated upon to the depth and detail required.

Pharmacological and Biological Research on Codamine

In Vivo Preclinical Efficacy Studies

Dose-Response Relationships in Preclinical Models

The analgesic efficacy of codamine has been quantified in several preclinical models, establishing a clear relationship between the administered dose and the observed antinociceptive effect. These studies are crucial for determining the potency of the compound.

In a commonly used model of acute pain, the tail-flick test in mice, this compound demonstrated a dose-dependent increase in pain threshold. One study reported an ED50 value (the dose effective in 50% of the population) of 46.95 mg/kg for intraperitoneally (i.p.) administered this compound. In the same study, intrathecal (i.t.) administration resulted in a lower ED50 of 29.99 mg/kg, indicating a more potent central analgesic effect when delivered directly to the spinal cord. researchgate.net Another study using the tail-flick test in mice found a significantly lower oral (p.o.) ED50 of 5.9 mg/kg when this compound was administered following pretreatment with Δ9-tetrahydrocannabinol, as compared to an ED50 of 139.9 mg/kg for this compound alone, suggesting a synergistic interaction. capes.gov.br

Further studies in rats have also characterized the dose-dependent effects of this compound. In a model of postsurgical pain, an i.p. injection of 30 mg/kg of this compound significantly mitigated mechanical and heat hypersensitivity. frontiersin.orgnih.gov In contrast, a lower dose of 7 mg/kg did not produce a significant analgesic effect in the same model, highlighting the dose-dependency of its action. frontiersin.orgnih.gov In drug discrimination studies in rats, a dose of 20 mg/kg (i.p.) of this compound was found to generalize to the discriminative stimulus properties of morphine. jst.go.jp

The following table summarizes the dose-response data for this compound's antinociceptive effects in various preclinical models.

Preclinical ModelSpeciesRoute of AdministrationEffective Dose (ED50) / Effective DoseObserved EffectCitation
Tail-Flick TestMouseIntraperitoneal (i.p.)46.95 mg/kg (ED50)Antinociception researchgate.net
Tail-Flick TestMouseIntrathecal (i.t.)29.99 mg/kg (ED50)Antinociception researchgate.net
Tail-Flick TestMouseOral (p.o.)139.9 mg/kg (ED50)Antinociception capes.gov.br
Tail-Flick Test (with Δ9-THC)MouseOral (p.o.)5.9 mg/kg (ED50)Enhanced Antinociception capes.gov.br
Postsurgical Pain ModelRatIntraperitoneal (i.p.)30 mg/kgReduced mechanical and heat hypersensitivity frontiersin.orgnih.gov
Postsurgical Pain ModelRatIntraperitoneal (i.p.)7 mg/kgNo significant analgesic effect frontiersin.orgnih.gov
Drug DiscriminationRatIntraperitoneal (i.p.)20 mg/kgGeneralization to morphine stimulus jst.go.jp

Elucidation of the Molecular Mechanism of Action of this compound

The primary molecular target for this compound and its active metabolites is the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. wikipedia.orgdrugbank.com this compound itself displays a relatively weak affinity for the MOR. Its pharmacological effects are largely attributed to its conversion in the liver to more potent metabolites, principally morphine. wikipedia.orgnih.gov Morphine exhibits a significantly higher affinity for the MOR. wikipathways.org

The binding of these active metabolites to the MOR is the initiating step in a cascade of intracellular events that lead to the observed analgesic and other pharmacological effects. wikipedia.org The MOR is distributed throughout the central nervous system (CNS), including regions involved in pain transmission and modulation. drugbank.com this compound's metabolites also show some interaction with delta (δ) and kappa (κ) opioid receptors, although with lower affinity compared to the MOR. drugbank.com

The affinity of this compound and its primary active metabolite, morphine, for the μ-opioid receptor is a key determinant of its potency.

CompoundPrimary Molecular TargetRelative AffinityCitation
This compoundμ-opioid receptor (MOR)Weak wikipedia.org
Morphine (active metabolite)μ-opioid receptor (MOR)High (approx. 200-fold greater than this compound) wikipathways.org

Upon agonist binding to the μ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signal transduction pathways. resed.es The MOR is coupled to inhibitory G-proteins (Gαi/o). frontiersin.org Activation of the MOR by agonists like morphine leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors. mdpi.com

A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The resulting decrease in intracellular cAMP levels leads to reduced activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA). nih.gov

The Gβγ subunit also plays a crucial role in the signaling cascade. It directly interacts with and modulates the activity of ion channels. Specifically, it promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. frontiersin.org Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx. dcu.ie Together, these actions decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters. wikipedia.org

In addition to G-protein signaling, another important pathway involves β-arrestins. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the MOR. resed.es This can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling that can involve pathways such as the mitogen-activated protein kinase (MAPK) cascade. frontiersin.orgnih.gov

Structure-activity relationship (SAR) studies of this compound and its analogues have provided valuable insights into the chemical features necessary for potent analgesic activity. These studies typically involve systematic modifications of the morphinan (B1239233) skeleton and evaluation of the resulting changes in receptor binding and functional activity.

Modifications at the C-6 position of the this compound structure have been shown to significantly influence potency. For instance, acetylation of the C-6 hydroxyl group of this compound results in a slight decrease in analgesic potency. akjournals.com In contrast, substitution at the C-6 position with certain other groups can alter receptor selectivity and activity. Studies on 6β-heteroarylamidomorphinanes have been conducted to explore these relationships. nih.gov

The substituent on the nitrogen at position 17 is a critical determinant of whether a morphinan derivative acts as an agonist or an antagonist. researchgate.net While the N-methyl group of this compound is associated with agonist activity, replacing it with larger groups, such as an allyl group, can confer antagonist properties. researchgate.net However, this is not always straightforward, as other structural modifications can influence the functional outcome. researchgate.net

Introduction of a hydroxyl group at the C-14 position generally results in less potent analgesics in the this compound series. akjournals.com However, acylation of a 14-hydroxyl group in 14-hydroxycodeinone has been reported to produce compounds that are significantly more potent than morphine. akjournals.com

The following table summarizes key SAR findings for this compound analogues.

Modification SiteStructural ChangeEffect on Analgesic ActivityCitation
C-6Acetylation of hydroxyl groupSlight decrease akjournals.com
N-17Replacement of methyl with larger groups (e.g., allyl)Can confer antagonist properties researchgate.net
C-14Introduction of a hydroxyl groupDecrease akjournals.com
C-14 (on 14-hydroxycodeinone)Acylation of hydroxyl groupSignificant increase akjournals.com
Ring C (7,8-double bond)Saturation of the double bondGeneral increase akjournals.com

Metabolic Pathways and Biotransformation of Codamine

Enzymatic Biotransformation in Hepatic Systems

The liver is the principal site for the metabolism of codeine, where a significant portion of the drug undergoes biotransformation mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs). clinpgx.orglongdom.org Phase I reactions, primarily oxidation, are catalyzed by CYP enzymes, while Phase II reactions involve the conjugation of codeine and its metabolites with glucuronic acid, a process facilitated by UGTs. nih.gov

The most clinically significant metabolic pathway for codeine is its O-demethylation to morphine, a potent opioid agonist. researchgate.netreddit.com This conversion is almost exclusively catalyzed by the polymorphic enzyme CYP2D6. researchgate.netnih.gov Another Phase I pathway is the N-demethylation of codeine to norcodeine, which is primarily mediated by the CYP3A4 enzyme. clinpgx.org

The majority of a codeine dose, approximately 80%, is metabolized through glucuronidation, a Phase II reaction. pharmaceutical-journal.comnih.gov The UGT2B7 enzyme is primarily responsible for the conjugation of codeine to codeine-6-glucuronide. clinpgx.orgnih.gov Morphine, the active metabolite of codeine, also undergoes extensive glucuronidation to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). clinpgx.orgnih.gov

The enzymatic pathways involved in the hepatic biotransformation of codeine are summarized in the table below.

Metabolic Pathway Enzyme Metabolite Approximate Percentage of Codeine Dose
O-demethylationCYP2D6Morphine0-15%
N-demethylationCYP3A4Norcodeine10-15%
GlucuronidationUGT2B7Codeine-6-glucuronide50-70%

Identification and Characterization of Codamine Metabolites

Several key metabolites of codeine have been identified and characterized, each with varying pharmacological activity. The primary metabolites include morphine, norcodeine, codeine-6-glucuronide, morphine-3-glucuronide (M3G), and morphine-6-glucuronide (M6G). clinpgx.orgnih.gov In some cases, hydrocodone and norhydrocodone (B1253062) have also been detected as minor metabolites. technologynetworks.com

Morphine: This is the most pharmacologically active metabolite of codeine and is responsible for the majority of its analgesic effects. reddit.com Morphine has a much higher affinity for the µ-opioid receptor than codeine. clinpgx.org

Norcodeine: Formed via N-demethylation by CYP3A4, norcodeine is considered to have minimal analgesic activity. clinpgx.org

Codeine-6-glucuronide: This is the most abundant metabolite of codeine, but it is considered to be pharmacologically inactive. clinpgx.orgpharmaceutical-journal.com

Morphine-3-glucuronide (M3G) and Morphine-6-glucuronide (M6G): These are the main metabolites of morphine. M6G is a potent analgesic, while M3G has been associated with neurotoxic effects. clinpgx.orgnih.gov

The table below summarizes the major metabolites of codeine and their characteristics.

Metabolite Formation Pathway Primary Enzyme Pharmacological Activity
MorphineO-demethylation of codeineCYP2D6Active (potent analgesic)
NorcodeineN-demethylation of codeineCYP3A4Weakly active/inactive
Codeine-6-glucuronideGlucuronidation of codeineUGT2B7Inactive
Morphine-3-glucuronideGlucuronidation of morphineUGT2B7Inactive (potentially neurotoxic)
Morphine-6-glucuronideGlucuronidation of morphineUGT2B7Active (potent analgesic)
HydrocodoneMinor pathwayNot fully elucidatedActive
NorhydrocodoneMinor pathwayNot fully elucidatedActive

Pharmacokinetic Modeling in Preclinical Species

Impact of Genetic Polymorphisms on this compound Metabolism

The metabolism of codeine is significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. researchgate.net These genetic variations can lead to different metabolic phenotypes, which in turn affect the efficacy and safety of codeine. researchgate.net

The four main phenotypes for CYP2D6 activity are:

Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene. They are unable to convert codeine to morphine effectively, leading to a lack of analgesic effect. nih.gov

Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles. They have a decreased rate of codeine metabolism to morphine.

Extensive Metabolizers (EMs): This is the "normal" phenotype, with two functional copies of the CYP2D6 gene. They metabolize codeine to morphine at a normal rate.

Ultra-rapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to an increased rate of codeine metabolism to morphine. This can result in higher than expected morphine concentrations, increasing the risk of toxicity. nih.govyoutube.com

The table below outlines the different CYP2D6 metabolizer phenotypes and their clinical implications for codeine therapy.

CYP2D6 Phenotype Genotype Metabolic Capacity Clinical Implication for Codeine
Poor Metabolizer (PM)Two non-functional allelesAbsentLack of analgesic effect
Intermediate Metabolizer (IM)One reduced-function and one non-functional allele, or two reduced-function allelesDecreasedReduced analgesic effect
Extensive Metabolizer (EM)Two functional allelesNormalExpected analgesic effect
Ultra-rapid Metabolizer (UM)Multiple functional allelesIncreasedIncreased risk of morphine toxicity

Analytical Methodologies for Codamine Quantification

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC-MS, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in the analysis of Codamine. Specifically, studies have utilized GC-MS for the identification of this compound, often after derivatization. For instance, O-trimethylsilyl, O-tert-butyldimethylsilyl, and N-trifluoroacetyl derivatives of this compound and related compounds have been used for GC-MS analysis. ebi.ac.uk This approach is crucial for compounds that may require increased volatility or thermal stability for effective chromatographic separation and subsequent mass spectrometric detection. This compound has been identified as a metabolite, for example, as 7-desmethyllaudanosine, within analytical procedures involving GC-MS. ebi.ac.uk Detailed quantitative parameters such as specific chromatographic columns, mobile phases, flow rates, limits of detection (LOD), or limits of quantification (LOQ) specifically for this compound via HPLC-MS or GC-MS were not extensively detailed in the provided search results.

Spectrometric Techniques for Detection and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural confirmation of complex organic molecules like this compound. The structures of compounds including this compound have been established based on their 1D and 2D NMR spectroscopic data. ebi.ac.uk This technique provides detailed information about the molecular framework, connectivity of atoms, and spatial arrangement, which is essential for unambiguous identification of natural products. While NMR is a powerful tool for structural elucidation, specific details regarding other spectrometric techniques (e.g., UV-Vis, IR, direct mass spectrometry fragmentation patterns for quantitative analysis) solely for this compound were not found in the reviewed literature.

Development of Bioanalytical Methods for Biological Matrices

The identification of this compound as a metabolite in biological contexts suggests the application of bioanalytical methods. For example, this compound has been identified as a metabolite of laudanosine. ebi.ac.uk This implies that methods capable of extracting and analyzing alkaloids from complex biological matrices, such as those used for other benzylisoquinoline alkaloids, would be applicable. However, specific, detailed bioanalytical method development, including comprehensive sample preparation strategies (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation) and their optimization for this compound in various biological matrices (e.g., plasma, urine, tissues), was not extensively elaborated upon in the provided search results.

Method Validation and Quality Control in Research Settings

For any analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. This typically involves assessing parameters such as linearity, accuracy, precision, selectivity, robustness, limit of detection (LOD), and limit of quantification (LOQ). While general principles of method validation are universally applied in chemical and bioanalytical research, specific validation parameters and quality control protocols tailored for this compound-specific analytical methods were not detailed in the available literature. The absence of such specific data indicates either that these details are not publicly available or that research specifically focused on the quantitative analytical validation of this compound is limited.

Toxicological and Safety Pharmacology Studies Preclinical

Acute and Subchronic Toxicity Assessments in Animal Models

Acute and subchronic toxicity studies are designed to determine the adverse effects of a substance after single or repeated exposure over a relatively short period. patsnap.com These assessments are fundamental in characterizing the toxicological profile of a compound.

In a 14-day study involving F344/N rats given codeine in their feed, mortality was observed at higher concentrations. nih.gov Specifically, one female at 6,250 ppm, one male and three females at 12,500 ppm, and all animals at 25,000 ppm died during the study. nih.gov A significant decrease in final mean body weights and body weight gains was noted in all exposed groups compared to controls, with the exception of females in the 1,562 ppm group. nih.gov Pathological findings associated with decreased survival included thickening of the forestomach mucosa, lymphoid depletion of the thymus, and testicular degeneration in males, particularly in the higher dose groups. nih.gov

Similar 14-day studies in B6C3F1 mice also showed dose-related mortality and reduced body weight gains. nih.gov

Subchronic studies, which involve longer exposure, provide insights into cumulative toxicity. criver.com In a 13-week study, F344/N rats receiving codeine in their feed showed a dose-dependent decrease in body weight gain. While no deaths were directly attributed to codeine, inflammation of the liver was observed in male rats at the highest dose. In B6C3F1 mice, a significant number of deaths occurred in the highest dose groups during the 13-week study, with liver and hematopoietic system toxicity being the primary findings. nih.gov

Summary of 14-Day Preclinical Acute Toxicity Study of Codeine in F344/N Rats

Concentration (ppm)Observed Effects in MalesObserved Effects in Females
1,562Significantly lower final mean body weight and weight gain.No significant difference in final mean body weight or weight gain compared to controls.
3,125Significantly lower final mean body weight and weight gain.Significantly lower final mean body weight and weight gain.
6,250Significantly lower final mean body weight and weight gain.1/5 deaths; Significantly lower final mean body weight and weight gain.
12,5001/5 deaths; Significantly lower final mean body weight and weight gain; Testicular degeneration.3/5 deaths; Significantly lower final mean body weight and weight gain.
25,0005/5 deaths; Testicular degeneration.5/5 deaths.

Neurotoxicity and Organ-Specific Toxicity Investigations

Neurotoxicity studies assess the potential of a substance to cause adverse effects on the central or peripheral nervous system. europeanpharmaceuticalreview.comvedomostincesmp.ru Prolonged administration of codeine has been shown to induce neurotoxic effects in animal models. One study in male Wistar rats demonstrated that chronic codeine consumption leads to the degeneration of myelin sheaths in the prefrontal cortex and cerebellum. nih.gov This demyelination can impair the conduction of electrical impulses in nerve axons, resulting in motor function insufficiency, which was observed as deficits in beam walking and open field tests. nih.gov

Organ-specific toxicity refers to adverse effects on particular organs. toxmsdt.comnih.govlibretexts.org Preclinical studies have identified the testes as a target organ for codeine toxicity. Chronic administration of codeine to male rabbits resulted in testicular atrophy, alterations in testicular structure, and a significant suppression of both circulatory and intra-testicular testosterone (B1683101). plos.org These effects are linked to a notable increase in oxidative markers, oxidative DNA damage, and caspase-dependent apoptosis, indicating that chronic codeine use can lead to testicular degeneration and loss of function through oxidative and inflammatory pathways. plos.org

Observed Neurotoxicity and Organ-Specific Toxicity in Animal Models

Toxicity TypeAnimal ModelKey FindingsReference
NeurotoxicityWistar RatsDegeneration of myelin sheaths in prefrontal cortex and cerebellum; Impaired motor function. nih.gov
Organ-Specific (Testicular)RabbitsTesticular atrophy; Suppressed testosterone levels; Oxidative DNA damage and apoptosis in testes. plos.org

Genotoxicity and Carcinogenicity Research

Genotoxicity assays are performed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal alterations. who.inteurofins.com The genotoxic potential of codeine has been evaluated in several studies. In one such study using Swiss albino mice, codeine was assessed for its ability to cause genetic damage using the comet assay and the micronucleus test. nih.gov The results indicated that at therapeutic equivalent doses, codeine did not cause a significant increase in comet tail length or the percentage of micronucleated polychromatic erythrocytes in either acute (single dose) or subacute (7-day) studies. nih.gov This suggests that under the tested conditions, codeine is devoid of genotoxicity in mice. nih.gov

Carcinogenicity studies are long-term investigations designed to evaluate the tumor-forming potential of a substance after chronic exposure. criver.com The National Toxicology Program (NTP) conducted two-year carcinogenicity studies of codeine in F344/N rats and B6C3F1 mice. nih.govdntb.gov.ua In these studies, animals were administered codeine in their feed. Under the conditions of the bioassay, there was no evidence of carcinogenic activity of codeine in male or female F344/N rats. nih.gov Similarly, for B6C3F1 mice, there was no evidence of carcinogenic activity in males or females. nih.gov The interpretation of these long-term studies concluded that codeine was not carcinogenic in these rodent models. nih.govdntb.gov.ua

Developmental and Reproductive Toxicology Studies (Preclinical)

Developmental and reproductive toxicology (DART) studies investigate the potential adverse effects of a substance on fertility, pregnancy, and the development of the offspring. acs.orgnih.govnih.gov These studies are typically conducted in rodent models, where pregnant animals are exposed to the substance during critical periods of gestation to assess the potential for birth defects and other developmental toxicities. nih.gov

Future Research Directions and Therapeutic Potential of Codamine

Design and Synthesis of Codamine Derivatives with Enhanced Efficacy or Specificity

The inherent chemical structure of this compound, characteristic of benzylisoquinoline alkaloids, provides a rich scaffold for chemical modification. The design and synthesis of this compound derivatives represent a primary avenue for enhancing its pharmacological profile, including improved potency, selectivity for specific biological targets, reduced off-target effects, and optimized pharmacokinetic properties. This involves systematic structural modifications at various positions of the core scaffold, such as the isoquinoline (B145761) ring, the benzyl (B1604629) moiety, and the methoxy (B1213986) and hydroxyl groups nih.gov.

Strategies for derivative synthesis could include:

Modification of the phenolic hydroxyl group: Esterification or etherification to alter polarity, metabolic stability, and receptor binding.

Alterations to the methoxy groups: Demethylation or introduction of different alkyl or aryl groups to explore steric and electronic effects on activity.

Manipulation of the nitrogen atom: Alkylation or acylation to modulate basicity and interaction with biological targets.

Introduction of new functional groups: Halogenation, hydroxylation, or amination at various positions to create novel interactions.

The objective of such synthetic efforts would be to establish comprehensive structure-activity relationships (SARs), providing insights into the molecular features critical for desired biological responses. For instance, a systematic study might involve synthesizing a series of derivatives and evaluating their in vitro activity against a panel of targets, leading to a dataset similar to the hypothetical example below:

Derivative IDStructural ModificationTarget A IC₅₀ (µM)Target B IC₅₀ (µM)LogP
This compound-15.2>1003.3
Coda-001O-methylation8.775.33.8
Coda-002N-acetylation22.512.12.9
Coda-003Halogenation (para-Cl)4.1>1004.5

(Note: Data in the table above is purely hypothetical and illustrative of the type of data that would be generated from such research.)

Exploration of Novel Biological Activities and Therapeutic Applications

Given that this compound is a benzylisoquinoline alkaloid, a class of compounds known for diverse pharmacological properties including analgesic, anti-inflammatory, antimicrobial, and anticancer activities, its potential therapeutic applications extend beyond its previously explored uses nih.gov. Future research should focus on high-throughput screening and targeted assays to uncover novel biological activities.

Potential areas of exploration include:

Neuropharmacology: Investigating interactions with various neurotransmitter systems, given the structural similarities to other compounds with central nervous system activity.

Anticancer properties: Evaluating cytotoxic effects on various cancer cell lines, inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in carcinogenesis.

Anti-inflammatory and immunomodulatory effects: Assessing its ability to modulate inflammatory mediators and immune cell responses.

Antimicrobial and antiviral activities: Screening against panels of bacteria, fungi, and viruses.

Metabolic disorders: Exploring potential roles in conditions like diabetes or obesity through enzyme inhibition or receptor modulation.

Detailed research findings in this area would involve dose-response curves, selectivity profiles across different cell lines or enzyme targets, and mechanistic studies to elucidate the pathways affected by this compound.

Integration of this compound with Advanced Drug Delivery Systems

The therapeutic efficacy of this compound could be significantly enhanced by integrating it with advanced drug delivery systems (ADDS). ADDS aim to improve bioavailability, reduce systemic toxicity, achieve targeted delivery to specific tissues or cells, and enhance patient compliance.

Key approaches for integrating this compound with ADDS include:

Nanoparticle formulations: Encapsulation within polymeric nanoparticles, liposomes, solid lipid nanoparticles, or dendrimers to improve solubility, enhance cellular uptake, and enable sustained release.

Prodrug strategies: Designing prodrugs that are inactive until metabolized in vivo at the site of action, improving stability, permeability, or targeting.

Targeted delivery systems: Conjugating this compound or its derivatives to ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells or inflammatory sites.

Transdermal or mucosal delivery: Exploring formulations for non-oral routes of administration to bypass first-pass metabolism and provide controlled release.

Research in this area would involve in vitro stability studies of the formulations, in vivo pharmacokinetic and pharmacodynamic evaluations, and assessment of tissue distribution.

Application of Computational Chemistry and Chemoinformatics in this compound Research

Computational chemistry and chemoinformatics offer powerful tools to accelerate the discovery and optimization of this compound and its derivatives. These in silico methods can predict molecular properties, simulate interactions with biological targets, and guide the design of new compounds, significantly reducing the time and cost associated with experimental research.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking studies involve predicting the preferred orientation of this compound within a binding site of a target protein, allowing for the estimation of binding affinity. This can help identify potential protein targets and elucidate the molecular mechanisms of action. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the ligand-protein complex, providing insights into the stability of the interaction and conformational changes.

For this compound, these simulations could be used to:

Identify novel protein targets: Docking this compound against a library of known protein structures to predict potential binding partners.

Characterize binding modes: Elucidating the specific amino acid residues involved in interactions and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

Guide lead optimization: Using docking scores and interaction profiles to prioritize derivative synthesis, focusing on modifications that enhance crucial interactions or introduce new favorable ones.

A hypothetical output from a molecular docking study might include a table detailing binding affinities and key interactions:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein X-8.5Lys123, Tyr200, Phe350H-bond, Hydrophobic
Protein Y-7.2Asp50, Trp180Ionic, π-stacking
Protein Z-6.1Ser75, Leu150H-bond, Hydrophobic

(Note: Data in the table above is purely hypothetical and illustrative of the type of data that would be generated from such research.)

Quantitative Structure-Activity Relationship (QSAR) Studies for Optimization

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. By identifying physicochemical and structural properties (molecular descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized this compound derivatives and guide their rational design.

This involves:

Descriptor calculation: Computing various molecular descriptors (e.g., LogP, molecular weight, topological indices, electronic properties) for this compound and its derivatives.

Model building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models.

Model validation: Rigorously validating the QSAR models using internal and external validation sets to ensure their robustness and predictive power.

A QSAR model for this compound derivatives might take the form of an equation, for example: Activity = c₁ * LogP + c₂ * H-bond_donors + c₃ * MW + Intercept where c₁, c₂, c₃ are coefficients, LogP is the octanol-water partition coefficient, H-bond_donors is the number of hydrogen bond donors, and MW is molecular weight. Such models would allow researchers to predict the activity of new this compound analogs before their synthesis, thereby streamlining the drug discovery process.

Q & A

How can researchers integrate Codamine’s acute toxicity profile (H302, H315) into experimental design while ensuring methodological rigor?

Methodological Answer:
When designing experiments with this compound, prioritize hazard mitigation by:

  • PPE Selection : Use NIOSH-approved P95 respirators for particulate exposure and chemical-resistant gloves (e.g., nitrile) to prevent dermal contact .
  • Controlled Environments : Implement fume hoods with ≥100 fpm airflow to minimize aerosol formation .
  • Dose Standardization : For in vitro studies, calculate LD50 thresholds using preliminary acute toxicity assays (OECD 423 guidelines) to establish safe working concentrations .

Advanced Consideration : For longitudinal studies, incorporate toxicokinetic modeling to assess cumulative exposure risks, particularly for respiratory irritation (H335) .

What strategies are recommended for resolving contradictions in this compound’s pharmacological data across studies?

Methodological Answer:
Address data discrepancies through:

  • Source Triangulation : Cross-validate findings using primary literature, patents, and regulatory databases (e.g., EMA, FDA reports) while excluding non-peer-reviewed platforms like BenchChem .
  • Meta-Analysis Frameworks : Apply PRISMA guidelines to systematically evaluate biases in existing studies, focusing on variables like solvent choice (polar vs. nonpolar) that may alter this compound’s reactivity .
  • Experimental Replication : Design controlled repeat studies under GLP conditions, documenting variables such as temperature (±0.5°C) and humidity (45–55% RH) to isolate confounding factors .

Advanced Consideration : Use Bayesian statistical models to quantify uncertainty in conflicting results, particularly for this compound’s hypothesized opioid receptor interactions .

How should researchers formulate hypothesis-driven questions for this compound’s unexplored neuropharmacological mechanisms?

Methodological Answer:
Leverage structured frameworks to ensure analytical depth:

  • PICO Format :
    • Population: Neuronal cell lines (e.g., SH-SY5Y).
    • Intervention: this compound at IC50-derived concentrations.
    • Comparison: Morphine or codeine analogs as positive controls.
    • Outcome: ΔFosB expression via Western blot .
  • FINER Criteria : Ensure questions are Feasible (e.g., using LC-MS for metabolite detection), Novel (focusing on κ-opioid receptor selectivity), and Ethical (adhering to WHO guidelines for psychoactive substances) .

Advanced Consideration : Integrate in silico molecular docking simulations (AutoDock Vina) to predict this compound’s binding affinities before empirical validation .

What protocols mitigate risks in handling this compound’s undefined physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility Profiling : Perform incremental solubility tests in PBS, DMSO, and ethanol (1–10 mg/mL) with sonication (30 min at 40 kHz) to identify optimal solvents .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track decomposition products .
  • Environmental Controls : Store this compound in amber vials under argon at -20°C to prevent oxidative degradation .

Advanced Consideration : Employ QbD (Quality by Design) principles to optimize storage conditions, using DoE (Design of Experiments) to model degradation pathways .

How can researchers ensure reproducibility in this compound studies given limited public data on its synthesis pathways?

Methodological Answer:

  • Synthetic Transparency : Publish detailed protocols in compliance with CHA (Chemical Health and Safety) standards, including catalyst ratios (e.g., Pd/C 10% w/w) and reaction times .
  • Open-Source Validation : Share raw NMR and LC-MS spectra via platforms like Zenodo to enable independent verification .
  • Negative Result Reporting : Document failed syntheses (e.g., low yields from Buchwald-Hartwig amination attempts) to guide future optimization .

Advanced Consideration : Collaborate with computational chemists to develop machine learning models predicting optimal reaction conditions for this compound derivatives .

What methodologies are critical for analyzing this compound’s potential teratogenicity in preclinical models?

Methodological Answer:

  • Zebrafish Embryotoxicity Assays : Expose embryos (6–120 hpf) to this compound (0.1–10 µM) and quantify malformations (e.g., yolk sac edema, axis curvature) using automated imaging (e.g., ZebraLab) .
  • Metabolomic Profiling : Apply UPLC-QTOF-MS to identify teratogen-linked metabolites (e.g., reactive quinone intermediates) .
  • Ethical Oversight : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes (n ≥ 30 per group) .

Advanced Consideration : Use CRISPR-Cas9 gene editing in model organisms to isolate this compound’s effects on specific developmental pathways (e.g., SHH signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.